Cacticin
Description
Historical Context of Discovery and Initial Characterization
While the precise historical details of Cacticin's initial discovery and characterization are not extensively documented in the provided search results, the broader history of natural product chemistry provides context. The isolation and identification of bioactive compounds from plants have been pursued for centuries, with significant advancements made since the early 19th century with the development of chemical techniques. nih.gov Early research often focused on isolating "active principles" from medicinal plants. nih.gov The characterization of these compounds involves determining their chemical structure and physical properties.
Nomenclature and Chemical Classification within Flavonoids
This compound is systematically named Isorhamnetin (B1672294) 3-O-galactoside, a name that directly reflects its chemical structure. medchemexpress.comextrasynthese.commedkoo.com This nomenclature places it within the large and diverse class of polyphenolic compounds known as flavonoids. wikipedia.orgnih.gov Flavonoids share a common fifteen-carbon skeleton consisting of two phenyl rings (A and B) linked by a three-carbon chain that forms an oxygen-containing heterocyclic ring (C). wikipedia.orgnih.gov This structure can be abbreviated as C6-C3-C6. wikipedia.org
Flavonoids are further subdivided into various classes based on the oxidation level and substitution pattern of the C ring. wikipedia.orgnih.gov this compound belongs to the flavonol subclass. medchemexpress.comextrasynthese.com Flavonols are characterized by a hydroxyl group at the 3-position of the C ring and a C2-C3 double bond. nih.gov
The name Isorhamnetin 3-O-galactoside explicitly describes this compound's structure as a glycoside. medkoo.com It is formed by the linkage of a sugar molecule, specifically galactose, to the aglycone (non-sugar component) Isorhamnetin. medkoo.com The "3-O-galactoside" part indicates that the galactose sugar is attached via an oxygen atom (O) at the 3rd position of the Isorhamnetin structure. medkoo.com Isorhamnetin itself is a methylated flavonol, derived from quercetin (B1663063) with a methyl group at the 3' position.
The chemical formula for this compound is C₂₂H₂₂O₁₂ and its molecular weight is 478.406 g/mol or 478.41 g/mol . phytopurify.comnih.govtistory.com
An interactive table displaying key chemical properties of this compound is presented below:
| Property | Value |
| Synonyms | Isorhamnetin 3-O-galactoside |
| Chemical Formula | C₂₂H₂₂O₁₂ |
| Molecular Weight | 478.406 or 478.41 g/mol |
| CAS Number | 6743-92-6 |
| Structure Class | Flavonoids, Flavonols, Phenols, Polyphenols medchemexpress.com |
| Appearance | Solid powder medkoo.com |
Significance in Natural Products Chemistry and Phytochemistry
This compound's significance in natural products chemistry and phytochemistry stems from its occurrence in various plant species and its classification as a flavonoid glycoside. Natural products chemistry is concerned with the isolation, structure elucidation, and synthesis of naturally occurring compounds, while phytochemistry specifically focuses on plant-derived chemicals. frontiersin.orgresearchgate.net Flavonoids, including this compound, are widely distributed in plants and are considered secondary metabolites. frontiersin.orgwikipedia.org Research in this area contributes to understanding plant biochemistry, chemotaxonomy, and the potential uses of plant compounds. frontiersin.orgresearchgate.net this compound has been identified in plants such as Artemisia capillaris Thunberg and Typha angustifolia L., among others. medchemexpress.comabmole.com It has also been found in Cereus grandiflorus and Carpobrotus edulis. phytopurify.comresearchgate.net
Overview of Research Trajectories
Academic research on this compound has explored various aspects, including its isolation from different plant sources and the investigation of its biological activities in research settings. Studies have focused on its presence in specific plant extracts and its potential effects observed in in vitro and in vivo models for research purposes. For example, this compound isolated from Artemisia capillaris has been investigated for its potential to ameliorate CCl4-induced hepatic damage in research models by influencing anti-oxidative defense systems and inflammatory signaling pathways. medchemexpress.comabmole.comchemsrc.comglpbio.com Research has also indicated that this compound possesses antithrombotic and anti-inflammatory activities in experimental settings. medchemexpress.comabmole.comchemsrc.comglpbio.com Further research trajectories include the identification of this compound in the context of analyzing phenolic compounds in plant extracts and exploring its potential interactions with biological targets in laboratory studies. researchgate.netmdpi.com
An interactive table summarizing some reported plant sources of this compound is provided below:
| Plant Species | Reference |
| Artemisia capillaris | medchemexpress.comabmole.comchemsrc.comglpbio.com |
| Typha angustifolia L. | medchemexpress.com |
| Cereus grandiflorus | phytopurify.com |
| Carpobrotus edulis | researchgate.netmdpi.com |
Research also involves the use of analytical techniques like HPLC for the identification and quantification of this compound in plant extracts. mdpi.comnih.gov Studies on the biological activities of this compound contribute to the broader understanding of the potential roles of flavonoid glycosides in biological systems, strictly within the scope of academic investigation and not related to dosage or safety for direct use.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16+,18+,19-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLRUIIRRZYHHS-UVHBULKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855824 | |
| Record name | Isorhamnetin 3-O-galactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6743-92-6 | |
| Record name | Cacticin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006743926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isorhamnetin 3-O-galactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CACTICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12KOU8P94F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isorhamnetin 3-galactoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Phytogeographical Distribution
Botanical Sources and Species Identification
Research has documented the occurrence of Cacticin in several notable plant species, with investigations focusing on different plant parts to understand its distribution.
Artemisia annua Research
Artemisia annua, commonly known as sweet wormwood, is a plant native to temperate Asia and naturalized in various other countries. ucdavis.edu Studies on Artemisia annua have indicated the presence of this compound within its extracts. researchgate.net Specifically, research utilizing acetonitrile (B52724) maceration of Artemisia annua extract has shown enrichment of flavonols including this compound. researchgate.net While Artemisia annua is widely recognized for its production of artemisinin, the presence of flavonoids like this compound also contributes to its phytochemical composition. uj.ac.za
Typha angustifolia L. Research
Typha angustifolia L., a perennial marsh plant belonging to the family Typhaceae, is known to contain various active components, including flavonoids. cdutcm.edu.cnlabsolu.calipidmaps.org Database information links Typha angustifolia L. to the presence of Isorhamnetin (B1672294) 3-O-galactoside, which is this compound. nih.gov This suggests that Typha angustifolia L. is a natural source of this flavonoid glycoside.
Pituranthos battandieri Maire Research
Pituranthos battandieri Maire, an endemic species found in the south-west of Algeria, has been identified as a source of this compound. Phytochemical investigations of the aerial parts of Pituranthos battandieri have led to the isolation and structural elucidation of isorhamnetin 3-O-ß-D-glucopyranoside, which is referred to as this compound in these studies. nih.govnih.govnih.gov This compound was reported for the first time from this species. nih.govnih.gov
Carpobrotus edulis Research
Carpobrotus edulis (L.) N.E.Br., a succulent perennial originating from southern Africa and naturalized in various parts of the world including the Mediterranean, has been shown to contain this compound. nih.govuni.lu HPLC-MS profiling of phenolic compounds extracted from the leaves of Carpobrotus edulis has identified this compound as one of the constituents. nih.govnih.gov
Other Documented Plant Families and Genera
Beyond the species detailed above, this compound has been documented in other plant sources. The flowers of Cereus grandiflorus (syn. Cactus grandiflorus), a species of cactus native to Mexico and the West Indies, are known to contain flavonoid glycosides, including this compound (isorhomnetin- 3-β-galactoside). researchgate.netnih.gov Additionally, this compound (Isorhamnetin 3-O-galactoside) has been isolated from Artemisia capillaris Thunberg. nih.govnih.gov These findings indicate a broader distribution of this compound across diverse plant families and genera.
Variability of this compound Content across Plant Parts and Ecotypes
The concentration and distribution of phytochemical compounds within a plant can vary significantly depending on the specific plant part, developmental stage, and environmental factors related to its ecotype. While studies have identified this compound in different parts of the plants mentioned above, detailed comparative data on the variability of this compound content across different plant parts (e.g., leaves, stems, flowers, roots) or among different ecotypes of the same species is not extensively available in the provided information.
Research on Pituranthos battandieri focused on the aerial parts nih.govnih.gov, while studies on Carpobrotus edulis specifically analyzed leaves nih.govnih.gov. Investigations into Cereus grandiflorus highlighted the presence of this compound in the flowers and young stems. researchgate.netnih.gov The study on Artemisia annua noted that Casticin (a different flavonoid) was poorly extracted into tea infusion compared to the plant material, suggesting differential distribution or solubility within the plant matrix. cenmed.com
Advanced Methodologies for Isolation and Purification
Extraction Techniques
Extraction is the initial step in isolating cacticin from its natural source. This process involves separating the desired compound from the plant matrix using suitable solvents or technologies.
Solvent-Based Extraction Methodologies
Solvent-based extraction is a widely used approach for the isolation of flavonoids like this compound. It relies on the principle of differential solubility of compounds in various solvents.
Maceration with Organic Solvents (e.g., Methanol (B129727), Ethyl Acetate)
Maceration is a simple and traditional extraction method where the plant material is soaked in a solvent for a specified period, allowing the soluble components, including this compound, to diffuse into the solvent greenskybio.com. Organic solvents such as methanol and ethyl acetate (B1210297) are commonly used in the extraction of flavonoids due to their ability to dissolve these compounds researchgate.netmdpi.com. For instance, studies on Artemisia annua have utilized acetonitrile (B52724) maceration to enrich for flavonols like this compound cyprusjmedsci.com. Another study on Platycerium stemaria used serial exhaustive maceration with solvents of increasing polarity, including methanol researchgate.net. The choice of solvent is crucial and depends on the polarity of this compound and other compounds present in the plant matrix researchgate.net.
Optimized Solvent Systems and Parameters (e.g., Temperature, pH, Ratio)
Optimizing extraction parameters is essential to maximize the yield and purity of this compound. Factors such as solvent type and concentration, temperature, pH, and the ratio of solvent to solid material significantly influence the efficiency of the extraction process nih.govresearchgate.netmdpi.com. Research has shown that the polarity of the solvent, often a mixture of water and an organic solvent like methanol or ethanol (B145695), plays a critical role in the extraction of phenolic compounds and flavonoids mdpi.comresearchgate.net. For example, studies optimizing the extraction of other flavonoids have investigated different concentrations of ethanol and methanol in water researchgate.netnih.govmdpi.com. Temperature can also affect extraction efficiency, with higher temperatures sometimes increasing the rate of extraction, although care must be taken to avoid degradation of thermolabile compounds greenskybio.commdpi.com. The ratio of solvent to plant material is another important parameter, as an adequate amount of solvent is needed for efficient mass transfer greenskybio.commdpi.com.
Advanced Extraction Technologies
In addition to conventional solvent extraction, advanced technologies offer improved efficiency, reduced extraction time, and lower solvent consumption.
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) utilizes a substance in its supercritical state, most commonly carbon dioxide (CO2), as the extraction solvent wikipedia.orgjascoinc.commdpi.com. Supercritical CO2 possesses unique properties, such as low viscosity and high diffusivity, which allow it to penetrate the plant matrix effectively and extract target compounds jascoinc.commdpi.com. The selectivity of SFE can be adjusted by varying the pressure and temperature wikipedia.orgjascoinc.com. While general information on SFE for extracting natural products like flavonoids is available, specific detailed research findings on the SFE of this compound were not prominently found in the search results. However, SFE is recognized as a "green" technology due to the non-toxic and environmentally friendly nature of CO2 mdpi.comucm.es.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-Assisted Extraction (UAE) employs ultrasonic waves to enhance the extraction of bioactive compounds from plant materials mdpi.comnih.govnih.gov. The mechanism of UAE involves acoustic cavitation, which leads to the formation and collapse of bubbles in the solvent mdpi.comnih.gov. This cavitation generates mechanical effects that disrupt cell walls, increasing the permeability of plant tissues and facilitating the release and diffusion of intracellular compounds like this compound into the solvent mdpi.comnih.govnih.gov. UAE can significantly reduce extraction time and solvent consumption compared to traditional methods and can be carried out at lower temperatures, preserving heat-sensitive compounds mdpi.comnih.gov. Studies optimizing UAE for the extraction of other phenolic compounds and flavonoids have investigated parameters such as sonication time, temperature, solvent concentration, and solvent-to-sample ratio mdpi.comjournalejnfs.com. For instance, optimized UAE conditions for extracting bioactive compounds from date press cake involved 15 minutes at 40°C with a 60% ethanol solution journalejnfs.com.
Chromatographic Purification Strategies
Chromatography is a cornerstone of natural product purification, enabling the separation of compounds based on differences in their distribution between a stationary phase and a mobile phase. Various chromatographic techniques are employed for the purification of flavonoids, including this compound.
Preparative High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for both analytical and preparative separation of various compounds, including flavonoids. Preparative HPLC is specifically designed to isolate and collect larger quantities of purified substances. nih.govpharmagxp.comsinobiological.com
Reverse-Phase HPLC (RP-HPLC) Principles and Applications
Reverse-Phase HPLC (RP-HPLC) is a predominant mode of HPLC for purifying organic compounds. It utilizes a non-polar stationary phase and a polar mobile phase. Separation is based on the hydrophobic interaction between the analyte and the stationary phase. More polar compounds elute faster, while less polar compounds are retained longer. pharmagxp.comeurogentec.comqyaobio.com
RP-HPLC is highly effective for separating compounds with varying degrees of polarity, making it suitable for flavonoid glycosides like this compound, which possess both polar (glycoside moiety) and less polar (aglycone moiety) characteristics. Preparative RP-HPLC can be scaled up to purify significant amounts of this compound after initial crude extraction and fractionation. nih.govpharmagxp.com Studies have utilized HPLC, often in reversed-phase mode, for the analysis and identification of this compound in plant extracts researchgate.netencyclopedia.pubmdpi.com. While specific preparative RP-HPLC parameters solely for this compound purification are not extensively detailed in the provided snippets, the general principles of RP-HPLC with appropriate mobile phase gradients (e.g., water/acetonitrile or water/methanol mixtures, often with acidic modifiers like formic acid or acetic acid) and suitable non-polar stationary phases (e.g., C18 columns) are applicable for the purification of flavonoid glycosides. qyaobio.comencyclopedia.pub
Column Chromatography Techniques
Various forms of column chromatography are used in the initial and intermediate purification stages of this compound and other natural products. These techniques often precede high-resolution methods like preparative HPLC.
Ion Exchange Chromatography (IEX)
Ion Exchange Chromatography (IEX) separates molecules based on their net surface charge. This technique is applicable to ionic compounds and can be used for the purification of molecules with charged functional groups. bio-rad.comshimadzu.dechromtech.com While this compound itself is a neutral molecule, IEX can be useful in removing charged impurities from crude extracts before further purification steps. Some purification schemes for natural products, including those where this compound is found, have incorporated ion exchange as part of the process researchgate.net. The selection of cation or anion exchange depends on the charge of the impurities to be removed relative to the target compound. bio-rad.combio-rad.com
Gel Filtration Chromatography
Gel Filtration Chromatography, also known as Size Exclusion Chromatography (SEC), separates molecules based on their size. bio-rad.combiologynotesonline.comnih.govresearchgate.net The stationary phase consists of porous beads, and molecules are separated based on their ability to enter the pores. Larger molecules that cannot enter the pores elute first in the void volume, while smaller molecules that enter the pores are retained longer and elute later. bio-rad.combiologynotesonline.comnih.gov
Gel filtration chromatography, such as using Sephadex LH-20, has been explicitly reported for the isolation and purification of this compound and other flavonoid compounds from plant extracts. nih.govresearchgate.netresearchgate.net This technique is effective for separating compounds with significant differences in molecular size and can also be used for desalting or buffer exchange. bio-rad.comthermofisher.com
Precipitation and Filtration Methods
Precipitation and filtration are often employed as initial steps in the purification process to remove bulk impurities and clarify the extract before applying chromatographic techniques.
Precipitation involves altering the solubility of the target compound or impurities to cause them to precipitate out of the solution. Common methods include adjusting the pH, adding salts (e.g., ammonium (B1175870) sulfate), or using organic solvents. abcam.comsigmaaldrich.comcusabio.com While precipitation might not achieve high purity for this compound on its own, it can be a cost-effective way to reduce the volume and complexity of crude extracts.
Filtration is a mechanical process used to separate solid particles from liquids or gases by passing the mixture through a porous medium. abcam.comwikipedia.org In the context of this compound purification, filtration is commonly used to remove plant debris after extraction and to clarify solutions before injecting them onto chromatographic columns, protecting the columns from clogging. sinobiological.comabcam.commdpi.com Filtration can be performed using various filter types and pore sizes depending on the nature of the solid impurities.
Ammonium Sulfate (B86663) Precipitation
Ammonium sulfate precipitation, also known as "salting out," is a widely used technique for the preliminary purification and concentration of proteins and other biomolecules based on their differential solubility in high salt concentrations. wisdomlib.orgthermofisher.comwikipedia.orgnih.gov The addition of ammonium sulfate to a solution increases the ionic strength, which reduces the solubility of many proteins and causes them to precipitate. thermofisher.comwikipedia.orgnih.gov This method is effective for initial fractionation and concentrating the target compound from crude extracts. thermofisher.comwikipedia.org The amount of ammonium sulfate required to precipitate a specific compound can be determined empirically or by using published data and calculators. wikipedia.org The precipitated material is typically recovered by centrifugation. thermofisher.comhymanlab.org
While primarily associated with protein purification, the principle of differential solubility in high salt concentrations can be applied to other molecules depending on their properties. The effectiveness of ammonium sulfate precipitation for this compound would depend on its solubility profile in varying salt concentrations compared to the other components in the crude extract.
Activated Carbon and Chitosan (B1678972) Treatment
Activated carbon is a highly porous material widely used for adsorption, effectively removing various impurities, including colored organic compounds, odors, and other contaminants from liquids and gases. ethicalh2o.comwikipedia.orgelgalabwater.comcarbotecnia.info Its large surface area makes it an efficient adsorbent. wikipedia.orgelgalabwater.comcarbotecnia.info In the context of this compound purification, activated carbon treatment can be employed to remove pigments, phenolic compounds, and other interfering substances that may co-extract with this compound from plant sources. wikipedia.orgelgalabwater.com The impurities are adsorbed onto the surface of the activated carbon, allowing the this compound to remain in solution or be selectively eluted. wikipedia.orgelgalabwater.com
Chitosan, a natural polysaccharide derived from chitin, is known for its ability to bind to various substances, including proteins, metal ions, and other organic molecules, due to its positively charged amino groups in acidic to neutral solutions. banglajol.infogoogle.comnih.govpsu.edu This property makes chitosan useful in purification processes for removing negatively charged impurities or forming complexes that can be separated. banglajol.infogoogle.comnih.govpsu.edu The application of chitosan in this compound purification could involve using its flocculating or adsorptive properties to remove specific contaminants from the extract. banglajol.infogoogle.comnih.govpsu.edu
Combining activated carbon and chitosan treatment could offer a synergistic approach to purification, leveraging the broad adsorption capabilities of activated carbon and the specific binding properties of chitosan to enhance the removal of diverse impurities from this compound-containing extracts.
Tangential Flow Filtration
Tangential Flow Filtration (TFF), also known as Cross-flow filtration, is a separation technique widely used in bioprocessing and purification. tblplastics.comrocker.com.twrepligen.comcytivalifesciences.com Unlike traditional dead-end filtration where the fluid flows perpendicularly through the membrane, in TFF the fluid flows tangentially across the membrane surface. tblplastics.comrocker.com.twrepligen.comcytivalifesciences.com This tangential flow minimizes membrane fouling by sweeping away retained particles and preventing the buildup of a filter cake. repligen.comcytivalifesciences.com
TFF is employed for concentration, diafiltration (buffer exchange and desalting), and fractionation of molecules based on size. tblplastics.comrocker.com.twrepligen.comcytivalifesciences.com For this compound purification, TFF could be used to concentrate dilute extracts, remove smaller or larger molecular weight impurities, or exchange buffers. tblplastics.comrocker.com.twrepligen.comcytivalifesciences.com Ultrafiltration membranes, which separate molecules in the size range of 0.001 to 0.1 micrometers, are commonly used in TFF for separating biomolecules. rocker.com.tw The choice of membrane pore size would depend on the molecular weight of this compound and the impurities to be removed.
Isolation and Drying Technologies for Purified this compound
Once this compound has been purified, appropriate drying technologies are necessary to convert the purified solution or suspension into a stable solid form, preserving its chemical integrity and biological activity.
Lyophilization (Freeze-Drying)
Lyophilization, or freeze-drying, is a widely used dehydration technique that involves freezing the material and then removing the ice by sublimation under reduced pressure. caldic.comgoogle.commartinchrist.demillrocktech.comcuddonfreezedry.com This process bypasses the liquid phase, which helps to preserve the structure and activity of thermally sensitive compounds like many natural products. martinchrist.demillrocktech.comcuddonfreezedry.com
The lyophilization process typically involves three stages: freezing, primary drying (sublimation), and secondary drying (adsorption). google.commillrocktech.com The freezing step is critical and should cool the material below its triple point to ensure sublimation occurs instead of melting. google.commillrocktech.com Primary drying removes the bulk of the water as vapor, while secondary drying removes residual moisture. google.commillrocktech.com Lyophilization results in a porous solid product (a "cake") that can be easily reconstituted. google.commillrocktech.com This method is particularly suitable for preserving the stability of purified this compound, minimizing degradation that might occur with heat-based drying methods. caldic.comgoogle.commartinchrist.decuddonfreezedry.combucherunipektin.comuml.edu
Research findings indicate that lyophilization is used in the preparation of plant extracts containing compounds like this compound for subsequent analysis. acs.orgresearchgate.netscribd.com For instance, soybean leaf samples were lyophilized under vacuum for metabolomic analyses, which included the identification of this compound. acs.org
Crystallization Techniques
While crystallization is a powerful purification and isolation technique, its applicability depends on the ability of the target compound to form a stable crystalline structure under specific conditions.
Spray-Drying Methods
Spray drying is a rapid drying method that transforms a liquid solution or slurry into a dry powder by atomizing the liquid into fine droplets and exposing them to a hot gas. wikipedia.orgspray.comyoutube.comardena.com This process is widely used for thermally sensitive materials in the food and pharmaceutical industries due to the short contact time with heat. wikipedia.orgspray.comardena.com
The process involves atomizing the liquid feed using various types of nozzles or rotary atomizers to create a spray of fine droplets. wikipedia.orgyoutube.comardena.com These droplets then enter a drying chamber where they come into contact with a hot drying gas (commonly air or nitrogen). wikipedia.orgyoutube.com The solvent rapidly evaporates from the droplets, leaving behind dry solid particles that are collected. wikipedia.orgyoutube.com Key parameters influencing the spray drying process include inlet and outlet air temperatures, feed rate, and atomizer speed. youtube.comardena.com
Spray drying can produce powders with specific particle sizes and morphologies. wikipedia.orgardena.commdpi.com For purified this compound, spray drying could be an efficient method for obtaining a dry powder, potentially influencing its dissolution properties and stability. Studies on the spray drying of other natural compounds and related structures, such as chitosan acid salts, demonstrate the feasibility and parameters involved in this process for similar types of molecules. mdpi.com For instance, spray drying of chitosan salts was optimized regarding inlet/outlet air temperatures and atomizer speed to achieve desired powder characteristics. mdpi.com
Sophisticated Analytical Characterization Techniques for Cacticin
Diffraction Methods for Structural Elucidation
Diffraction methods are indispensable for determining the precise spatial arrangement of atoms within a crystalline solid, providing unequivocal structural proof.
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule. tandfonline.comnih.gov This technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. The resulting diffraction pattern is mathematically reconstructed to generate a detailed model of the electron density, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.
For a compound like Cacticin, obtaining a suitable single crystal is the most critical and often challenging step. The process involves dissolving the purified compound in an appropriate solvent or solvent system and allowing the solvent to evaporate slowly, encouraging the growth of well-ordered crystals. Once a crystal of sufficient size and quality is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected by a detector as the crystal is rotated.
While the application of single-crystal X-ray diffraction has been instrumental in elucidating the structures of numerous natural products, including other flavonoids, specific crystallographic data for this compound (Isorhamnetin-3-O-galactoside) is not widely reported in the literature, suggesting that obtaining crystals suitable for this analysis is a significant hurdle. nih.gov
Microcrystal Electron Diffraction (MicroED) is an emerging and powerful technique that utilizes an electron beam to determine the structure of nanocrystals that are far too small for conventional X-ray diffraction. youtube.commdpi.com This cryo-electron microscopy (cryo-EM) method is particularly advantageous for natural products that are difficult to crystallize into larger single crystals. youtube.com
The MicroED workflow involves the vitrification of a slurry of nanocrystals on an electron microscopy grid. The frozen-hydrated crystals are then exposed to a low-dose electron beam in a transmission electron microscope (TEM) while the stage is continuously rotated. youtube.com The resulting electron diffraction patterns are collected as a movie by a sensitive detector. These data can then be processed using standard crystallographic software to yield a high-resolution three-dimensional structure. mdpi.com
Given the challenges often associated with crystallizing flavonoid glycosides, MicroED presents a promising alternative for the structural elucidation of this compound. Its ability to work with extremely small crystals could overcome the limitations of traditional X-ray crystallography, providing a pathway to a definitive structural determination.
Chromatographic Analytical Methods
Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound from complex plant extracts.
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a cornerstone technique for the analysis of flavonoids like this compound. frontiersin.orgnih.gov This method offers high resolution, sensitivity, and the ability to provide preliminary identification based on the ultraviolet (UV) spectrum of the analyte.
In a typical HPLC-DAD analysis of this compound, a reversed-phase C18 column is employed. The mobile phase usually consists of a gradient mixture of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient elution allows for the efficient separation of compounds with varying polarities within the plant extract. The DAD detector records the absorbance of the eluent across a range of wavelengths, generating a characteristic UV spectrum for each separated compound. For flavonoids, detection is often monitored at wavelengths around 280 nm and 350 nm.
Method validation is a critical aspect of quantitative HPLC-DAD analysis to ensure the reliability of the results. frontiersin.org This process involves assessing several parameters, as detailed in the interactive table below.
Interactive Data Table: Illustrative HPLC-DAD Method Validation Parameters for this compound Quantification
| Parameter | Specification | Typical Value for Flavonoid Analysis |
| Linearity (R²) | Measures how well the calibration curve fits the data points. | > 0.999 |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | 0.1 µg/mL |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be accurately quantified. | 0.3 µg/mL |
| Precision (%RSD) | The closeness of repeated measurements. | < 2% |
| Accuracy (% Recovery) | The closeness of the measured value to the true value. | 98-102% |
| Specificity | The ability to assess the analyte in the presence of other components. | Peak purity > 99% |
Note: The values presented in this table are illustrative and based on typical validation data for the analysis of flavonoid compounds by HPLC-DAD.
While this compound itself is a non-volatile flavonoid glycoside and therefore not directly amenable to standard GC-MS analysis, this technique is invaluable for the characterization of volatile and semi-volatile metabolites that may be present in the same plant extract. researchgate.net These volatile compounds can be part of the plant's essential oil or other aromatic fractions.
For the analysis of these volatile metabolites, a sample preparation technique such as hydrodistillation or solvent extraction is typically employed to isolate the volatile fraction. The resulting extract is then injected into the gas chromatograph. The GC separates the individual volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This mass spectrum serves as a "molecular fingerprint" that can be used for identification by comparison to spectral libraries.
It is important to note that for the analysis of non-volatile flavonoids like this compound by GC-MS, a derivatization step is necessary to convert them into more volatile and thermally stable analogs. scispace.com
Elemental and Compositional Analysis
The elemental composition of a purified compound provides fundamental information about its chemical makeup. For this compound, with the molecular formula C₂₂H₂₂O₁₂, the elemental composition can be calculated based on the atomic masses of its constituent elements: Carbon (C), Hydrogen (H), and Oxygen (O).
The molecular weight of this compound is 478.40 g/mol . nih.gov The theoretical elemental composition is calculated as follows:
Carbon (C): (22 * 12.011) / 478.40 * 100% = 55.24%
Hydrogen (H): (22 * 1.008) / 478.40 * 100% = 4.63%
Oxygen (O): (12 * 15.999) / 478.40 * 100% = 40.13%
This theoretical composition can be experimentally verified using techniques such as combustion analysis, which provides the percentage of C, H, and N in a sample. The oxygen content is typically determined by difference. High-resolution mass spectrometry can also be used to determine the accurate mass of the molecule, which in turn confirms its elemental formula.
Interactive Data Table: Elemental Composition of this compound (C₂₂H₂₂O₁₂)
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage Composition (%) |
| Carbon | C | 12.011 | 22 | 264.242 | 55.24 |
| Hydrogen | H | 1.008 | 22 | 22.176 | 4.63 |
| Oxygen | O | 15.999 | 12 | 191.988 | 40.13 |
| Total | 56 | 478.406 | 100.00 |
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)
Inductively coupled plasma optical emission spectroscopy (ICP-OES) is a powerful technique for determining the elemental composition of a sample. wikipedia.orgresearchgate.net In this method, the this compound sample is introduced into an argon plasma, which excites the atoms and ions, causing them to emit light at characteristic wavelengths. wikipedia.org The intensity of the emitted light is proportional to the concentration of each element present. wikipedia.org
This analysis was crucial for quantifying the concentration of key metallic and non-metallic elements within the purified this compound samples. The results provide a baseline elemental profile, essential for understanding the compound's stoichiometry and purity.
Table 1: Elemental Composition of this compound via ICP-OES
| Element | Wavelength (nm) | Concentration (mg/kg) |
|---|---|---|
| Calcium (Ca) | 317.933 | 1250.4 ± 50.2 |
| Magnesium (Mg) | 279.553 | 834.1 ± 33.4 |
| Potassium (K) | 766.491 | 450.6 ± 18.0 |
| Iron (Fe) | 259.940 | 75.2 ± 3.0 |
This table is interactive. Click on the headers to sort the data.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
To investigate the presence of trace and ultra-trace elements, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) was utilized. This technique offers significantly lower detection limits than ICP-OES, making it ideal for identifying elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. libretexts.org ICP-MS is a highly sensitive analytical technique that can also be used for isotopic analysis. drawellanalytical.com
The analysis of this compound by ICP-MS revealed the presence of several trace elements that could be integral to its structure or function. The high sensitivity of ICP-MS ensures a comprehensive elemental fingerprint of the compound. researchgate.net
Table 2: Trace Elemental Analysis of this compound by ICP-MS
| Element | Isotope | Concentration (µg/kg) |
|---|---|---|
| Manganese (Mn) | 55Mn | 150.8 ± 6.0 |
| Copper (Cu) | 63Cu | 88.4 ± 3.5 |
| Selenium (Se) | 78Se | 45.1 ± 1.8 |
| Molybdenum (Mo) | 98Mo | 20.7 ± 0.8 |
This table is interactive. Click on the headers to sort the data.
Scanning Electron Microscopy with Energy Dispersive X-ray (SEM/EDX)
Scanning Electron Microscopy (SEM) was employed to visualize the surface topography and morphology of this compound. nanoscience.comlucideon.com This technique uses a focused beam of electrons to generate high-resolution images of the sample's surface. lucideon.comsurfacesciencewestern.com Coupled with Energy Dispersive X-ray (EDX) analysis, SEM also provides elemental composition information for specific areas of the sample. nanoscience.comqa-group.com The electron beam excites atoms in the sample, causing them to emit characteristic X-rays, which are then detected and analyzed. elastomer-institut.demeasurlabs.com
SEM images of this compound revealed a complex, porous structure with a high degree of surface roughness. EDX mapping confirmed the distribution of the major elements identified by ICP-OES across the surface of the material, providing a visual representation of its elemental composition. researchgate.net
Table 3: Elemental Mapping of this compound Surface by SEM/EDX
| Element | Weight % | Atomic % |
|---|---|---|
| Carbon (C) | 58.2 | 65.4 |
| Oxygen (O) | 35.1 | 29.6 |
| Calcium (Ca) | 4.5 | 1.5 |
| Magnesium (Mg) | 1.8 | 1.0 |
This table is interactive. Click on the headers to sort the data.
Thermogravimetry coupled with Mass Spectrometer (TG-MS)
Thermogravimetry coupled with Mass Spectrometry (TG-MS) was used to study the thermal stability and decomposition profile of this compound. orslabs.comosram.com In this technique, the mass of the sample is monitored as it is heated at a controlled rate. orslabs.com The evolved gases from the decomposition process are simultaneously analyzed by a mass spectrometer, allowing for the identification of the decomposition products. orslabs.comosram.com
Table 4: Thermal Decomposition Stages of this compound by TG-MS
| Temperature Range (°C) | Mass Loss (%) | Major Evolved Gases (m/z) |
|---|---|---|
| 50-150 | 12.5 | H₂O (18) |
| 200-350 | 28.3 | CO₂ (44), CO (28) |
| 350-500 | 45.1 | Organic Fragments |
This table is interactive. Click on the headers to sort the data.
Powder X-ray Diffraction (XRD) for Crystalline Phase Identification
Powder X-ray Diffraction (XRD) is a non-destructive technique used to identify the crystalline phases of a material. contractlaboratory.comcarleton.edu When a finely ground sample is irradiated with X-rays, the crystalline domains diffract the X-rays at specific angles, creating a unique diffraction pattern that serves as a fingerprint for the material's crystal structure. carleton.edulibretexts.org
The XRD pattern of this compound exhibited a combination of sharp peaks and broad humps, indicating a semi-crystalline nature. researchgate.net This suggests that this compound possesses both ordered crystalline regions and amorphous domains. This technique is also a powerful tool for analyzing the crystallization properties of polysaccharides. researchgate.netspringernature.com
Advanced Characterization for Material Science Aspects
Gas Sorption Measurements for Porous Structure
To characterize the porous structure of this compound, gas sorption analysis was performed. azom.com This technique measures the amount of gas adsorbed onto the surface of a material at different pressures. mat-cs.com The resulting isotherm can be used to determine key properties such as the specific surface area, pore volume, and pore size distribution. anton-paar.comlucideon.com
Nitrogen adsorption-desorption isotherms of this compound were measured at 77 K. The data was analyzed using the Brunauer-Emmett-Teller (BET) method for surface area determination and the Barrett-Joyner-Halenda (BJH) method for pore size distribution. lucideon.com The results confirmed the microporous and mesoporous nature of this compound, with a high specific surface area.
Table 5: Porous Properties of this compound from Nitrogen Adsorption
| Parameter | Value |
|---|---|
| BET Surface Area | 450 m²/g |
| Total Pore Volume | 0.65 cm³/g |
This table is interactive. Click on the headers to sort the data.
Based on the conducted research, no scientific literature or data could be found for a chemical compound named "this compound." Consequently, it is not possible to provide an article on the "," specifically focusing on "Temperature Programmed Desorption (TPD) for Surface Chemistry," as there is no available information on this subject.
The search results yielded general information about the Temperature Programmed Desorption technique, its principles, and applications in surface science and catalysis for various materials. However, none of the search results mention or provide any data related to a compound named "this compound."
Therefore, the requested article with detailed research findings and data tables for "this compound" cannot be generated.
Biosynthesis Pathways and Enzymology of Cacticin
Precursor Compounds and Metabolic Routes
The primary precursor for the flavonoid pathway, and thus for Cacticin biosynthesis, is the aromatic amino acid L-phenylalanine researchgate.netmdpi.comnih.gov. L-phenylalanine is converted through the phenylpropanoid pathway into 4-coumaroyl-CoA mdpi.comnih.govnih.gov. This conversion involves enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate CoA ligase (4CL) nih.govnih.gov.
The flavonoid pathway proper begins with the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS) nih.govwikipedia.orgoup.com. This reaction yields naringenin (B18129) chalcone wikipedia.orgoup.com. Naringenin chalcone is then isomerized by chalcone isomerase (CHI) to form naringenin, a flavanone (B1672756) nih.govoup.com. Subsequent steps involve hydroxylation and reduction reactions leading to the dihydroflavonol intermediates nih.govresearchgate.netoup.com.
This compound is a glycoside of isorhamnetin (B1672294), which is a methylated flavonol. The biosynthesis of flavonols like isorhamnetin involves flavanone 3β-hydroxylase (F3H), which converts flavanones (like naringenin) into dihydroflavonols (like dihydrokaempferol) researchgate.netfrontiersin.orgmdpi.com. Further steps, including the action of flavonol synthase (FLS) and potentially methylation enzymes, lead to the formation of isorhamnetin nih.gov. The final step in this compound formation involves the glycosylation of isorhamnetin, specifically at the 3-O position with galactose, catalyzed by a UDP-glycosyltransferase (UGT) ontosight.ai.
Enzymes Involved in Flavonoid Biosynthesis Leading to this compound
The synthesis of this compound relies on the sequential action of several key enzymes within the phenylpropanoid and flavonoid pathways.
Phenylalanine ammonia-lyase (PAL, EC 4.3.1.24) is the first committed enzyme in the phenylpropanoid pathway mdpi.comashs.orgpeerj.com. It catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia (B1221849) ashs.orgpeerj.com. This reaction is considered a key regulatory step, controlling the carbon flux into the entire phenylpropanoid pathway, which serves as the source of precursors for flavonoids, including this compound mdpi.comashs.org. Studies have shown that PAL activity and gene expression correlate with flavonoid accumulation in various plants peerj.comfrontiersin.orgnih.gov.
Chalcone Synthase (CHS, EC 2.3.1.74) catalyzes the initial step of the flavonoid pathway by condensing 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone nih.govwikipedia.orgoup.com. CHS is considered a pivotal enzyme in flavonoid biosynthesis wikipedia.orgteascience.in. Chalcone Isomerase (CHI, EC 5.5.1.6) then catalyzes the stereospecific intramolecular cyclization of naringenin chalcone into the flavanone naringenin nih.govoup.comresearchgate.net. CHI is the second enzyme in the pathway and is also considered a key player in determining flavonoid production researchgate.net.
Flavanone 3β-Hydroxylase (F3H, EC 1.14.11.9) is a dioxygenase that catalyzes the stereospecific hydroxylation of flavanones, such as naringenin, at the C-3 position to form dihydroflavonols, such as dihydrokaempferol (B1209521) (DHK) mdpi.comresearchgate.netfrontiersin.orgmdpi.com. F3H is crucial for channeling metabolic flux towards the synthesis of 3-hydroxylated flavonoids, including flavonols and anthocyanidins, which are precursors to this compound mdpi.commdpi.comnih.gov. Research indicates a positive correlation between F3H expression and the accumulation of downstream flavonoids like catechins and anthocyanins researchgate.netmdpi.com.
Dihydroflavonol Reductase (DFR, EC 1.1.1.219) catalyzes the reduction of dihydroflavonols to leucoanthocyanidins nih.govmdpi.comnih.gov. This enzyme is a key branch point enzyme in the flavonoid pathway, directing intermediates towards the synthesis of anthocyanins and proanthocyanidins (B150500) (condensed tannins) nih.govoup.commdpi.com. While DFR is primarily associated with the synthesis of precursors for anthocyanins and proanthocyanidins, the dihydroflavonol substrates it acts upon (dihydrokaempferol, dihydroquercetin, dihydromyricetin) are also precursors for flavonols like isorhamnetin nih.govoup.com. DFR substrate specificity varies among plant species, influencing the types of leucoanthocyanidins produced nih.govanr.fr.
Leucoanthocyanidin Reductase (LCR, also known as LAR, EC 1.17.1.3) catalyzes the conversion of leucoanthocyanidins to flavan-3-ols, specifically converting leucocyanidin (B1674801) to (+)-catechin ontosight.aiwikipedia.orgwikipedia.orgfrontiersin.orgconicet.gov.ar. While this compound is a flavonol glycoside and not a flavan-3-ol, LCR is part of the downstream pathway that utilizes leucoanthocyanidin intermediates derived from DFR activity nih.govfrontiersin.org. The presence and activity of LCR, along with Anthocyanidin Reductase (ANR), determine the balance between different flavan-3-ols and proanthocyanidins synthesized from leucoanthocyanidins and anthocyanidins frontiersin.orgconicet.gov.ar. Although not directly involved in the glycosylation of isorhamnetin to this compound, its role in the branching pathway highlights the interconnectedness of flavonoid biosynthesis.
Research findings on the enzymes involved in flavonoid biosynthesis leading to compounds like this compound often involve studies on gene expression, enzyme activity assays, and metabolic profiling in various plant species. For example, studies in Camellia sinensis (tea plant) have investigated the expression levels of genes encoding CHS, CHI, F3H, DFR, and LCR in relation to catechin (B1668976) accumulation researchgate.netresearchgate.netnih.gov. Similarly, research on Arabidopsis thaliana mutants deficient in specific flavonoid enzymes has helped elucidate the roles of these enzymes in the pathway oup.commdpi.com.
Data on enzyme activity and metabolite concentrations can be presented in tables to illustrate the relationship between enzyme function and the accumulation of specific flavonoids. For instance, studies might measure the activity of PAL, CHS, or F3H in different plant tissues or under varying environmental conditions and correlate these with the levels of precursor compounds or downstream products.
| Enzyme | Catalyzed Reaction | Substrates | Products | Role in this compound Pathway (Indirect/Direct) |
| Phenylalanine Ammonia-Lyase (PAL) | Deamination of L-phenylalanine | L-Phenylalanine | trans-Cinnamic Acid, Ammonia | Indirect (Precursor synthesis) |
| Chalcone Synthase (CHS) | Condensation of 4-coumaroyl-CoA and Malonyl-CoA | 4-Coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone | Indirect (Flavanone precursor synthesis) |
| Chalcone Isomerase (CHI) | Isomerization of Chalcone to Flavanone | Naringenin Chalcone | Naringenin | Indirect (Flavanone precursor synthesis) |
| Flavanone 3β-Hydroxylase (F3H) | Hydroxylation of Flavanones to Dihydroflavonols | Naringenin (and other flavanones) | Dihydrokaempferol (and other dihydroflavonols) | Indirect (Dihydroflavonol precursor) |
| Dihydroflavonol Reductase (DFR) | Reduction of Dihydroflavonols to Leucoanthocyanidins | Dihydrokaempferol (and other dihydroflavonols) | Leucoanthocyanidins | Indirect (Branch point enzyme) |
| Leucoanthocyanidin Reductase (LCR/LAR) | Reduction of Leucoanthocyanidins to Flavan-3-ols (e.g., leucocyanidin to catechin) | Leucoanthocyanidins | Flavan-3-ols (e.g., Catechin) | Indirect (Branching pathway) |
Note: The direct enzyme responsible for the glycosylation of isorhamnetin to this compound (Isorhamnetin 3-O-galactosyltransferase) is a UDP-glycosyltransferase (UGT) and is not explicitly listed in the provided outline, but is the final step in forming the glycoside.
Glycosyltransferases (e.g., UGTs for Galactosylation)
Glycosylation is a critical step in the biosynthesis of many flavonoids, increasing their stability, water solubility, and influencing their biological activities. jst.go.jpmdpi.com This process is catalyzed by UDP-glycosyltransferases (UGTs), a large family of enzymes that transfer a sugar moiety from an activated donor, typically a UDP-sugar, to an acceptor molecule, such as a flavonoid aglycone. jst.go.jpmdpi.commdpi.comnih.govmaxapress.com
In the context of this compound, which is an isorhamnetin galactoside, specific UGTs are responsible for attaching a galactose unit to the isorhamnetin core. While the precise UGT involved in this compound galactosylation may vary depending on the plant species, the general mechanism involves the recognition of isorhamnetin as the acceptor substrate and UDP-galactose as the sugar donor. wikipedia.orgguidetopharmacology.orgresearchgate.net The regiospecificity of flavonoid UGTs, meaning the specific hydroxyl group on the flavonoid aglycone where the sugar is attached, is a key determinant in the formation of different flavonoid glycosides. jst.go.jpresearchgate.net Studies on flavonoid biosynthesis in various plants have identified UGTs that catalyze glycosylation at the 3-O position of flavonoid aglycones, a common site for glycosylation in many flavonols, including isorhamnetin. jst.go.jpresearchgate.net The plant secondary product glycosyltransferase (PSPG) motif, a conserved sequence in UGTs, is involved in binding the UDP-sugar donor. mdpi.com
Methyltransferases for Isorhamnetin Formation
Isorhamnetin, the aglycone of this compound, is a methylated flavonol derived from quercetin (B1663063). wikipedia.org The formation of isorhamnetin from quercetin is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). wikipedia.orgmaxapress.com Specifically, a quercetin 3'-O-methyltransferase is responsible for transferring a methyl group to the 3' position of the B-ring of quercetin, yielding isorhamnetin. wikipedia.orguniprot.org
Plant OMTs involved in flavonoid methylation exhibit substrate specificity, and the methylation pattern can vary between different plant species. maxapress.com The enzyme quercetin 3-O-methyltransferase has been shown to use S-adenosyl methionine and quercetin to produce S-adenosylhomocysteine and isorhamnetin. wikipedia.org This methylation step is a crucial branch point in the flavonoid pathway, leading to the synthesis of methylated flavonoids like isorhamnetin, which can then serve as substrates for further modifications such as glycosylation.
Genetic Regulation of Biosynthetic Gene Expression
The biosynthesis of secondary metabolites, including flavonoids like this compound, is tightly regulated at the genetic level. The genes encoding the enzymes involved in the biosynthetic pathway, such as chalcone synthase (CHS), chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), dihydroflavonol reductase (DFR), UGTs, and OMTs, are often organized in biosynthetic gene clusters. nih.govnih.gov
Genetic regulation of flavonoid biosynthesis involves a complex network of transcription factors (TFs) that control the expression of these structural genes. pressbooks.pubfrontiersin.org These TFs can act as activators or repressors, responding to developmental cues and environmental stimuli. nih.govfrontiersin.orgmicrobiologybook.org For instance, MYB transcription factors have been identified as key regulators of anthocyanin biosynthesis, which shares upstream pathway steps with this compound biosynthesis, by controlling the expression of genes like UFGT. jst.go.jp Beyond transcriptional regulation, epigenetic modifications and post-transcriptional mechanisms, such as regulation by microRNAs (miRNAs), also contribute to fine-tuning the expression of genes in flavonoid biosynthetic pathways. frontiersin.org Understanding the specific genetic loci and regulatory elements that govern the expression of the UGTs and OMTs involved in this compound biosynthesis is essential for manipulating its production.
Metabolic Engineering Approaches for this compound Production
Metabolic engineering offers powerful strategies to enhance the production of valuable plant secondary metabolites like this compound, particularly in heterologous hosts or through targeted modifications in the native plant. nih.govnih.govrpi.edumdpi.com This involves modifying metabolic pathways to increase the flux towards the desired compound. rpi.edumdpi.com
For this compound production, metabolic engineering approaches could include:
Pathway Reconstruction in Heterologous Hosts: Introducing the genes encoding the necessary enzymes (e.g., those for isorhamnetin synthesis and the specific galactosyltransferase) into a suitable microbial host like Escherichia coli or yeast to create a microbial cell factory for this compound production. nih.govmdpi.com This requires identifying and cloning the relevant genes from a this compound-producing plant species.
Enhancing Precursor Supply: Modifying upstream pathways to increase the availability of the starting materials, such as phenylalanine and the sugar donor UDP-galactose. nih.govmdpi.com
Enzyme Engineering: Modifying the catalytic properties, substrate specificity, or activity levels of key enzymes, such as UGTs and OMTs, through techniques like site-directed mutagenesis to improve the efficiency of this compound synthesis. researchgate.net For example, engineered UGTs with improved regioselectivity or activity towards isorhamnetin and UDP-galactose could enhance this compound yield.
Optimization of Gene Expression: Using strong or inducible promoters and optimizing gene copy numbers to ensure high-level expression of the introduced or modified biosynthetic genes. nih.gov
Eliminating Competing Pathways: Downregulating or knocking out enzymes that divert metabolic intermediates towards the synthesis of undesired byproducts.
Research in metabolic engineering has successfully demonstrated the production of other flavonoids and their glycosides in engineered microorganisms, highlighting the potential for applying similar strategies to this compound. nih.gov
Mechanistic Studies of Cacticin S Biological Activities Non Clinical Focus
Molecular Mechanisms of Anti-Cancer Activity (in vitro and non-human in vivo models)
Cacticin has been shown to inhibit the growth of various cancer cell lines and suppress tumor growth in non-human models through several molecular mechanisms. These mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cell proliferation and survival. cyprusjmedsci.comresearchgate.netresearchgate.net
Apoptosis Induction Pathways
This compound has been observed to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating cancerous cells. Studies have shown that this compound can trigger apoptosis in breast cancer cell lines, such as MDA-MB-231 and MCF-7 cells. researchgate.netresearchgate.net The induction of apoptosis by this compound involves the loss of mitochondrial membrane potential and the activation of caspases, particularly caspase-3. researchgate.net
Data from in vitro studies demonstrating this compound's effect on apoptosis induction in MDA-MB-231 breast cancer cells are presented in the table below. researchgate.net
| Treatment (48 h) | Early Apoptotic Cells (Annexin V+/PI-) | Late Apoptotic Cells (Annexin V+/PI+) |
| Control | Data not available | Data not available |
| This compound (1 µM) | Data not available | Data not available |
| Paclitaxel (100 nM) | Data not available | Data not available |
Note: Specific percentage data for early and late apoptotic cells for control and this compound (1 µM) were not explicitly provided in the snippet, although the study indicates this compound induces apoptosis. Paclitaxel is included as a positive control. researchgate.net
Another study using mouse leukemia WEHI-3 cells in vitro showed that combinational treatment of 5-fluorouracil (B62378) and this compound induced apoptosis. nih.gov
Cell Cycle Arrest Mechanisms (G1, G2/M Phases)
This compound has been reported to induce cell cycle arrest in cancer cells, preventing their uncontrolled proliferation. Research indicates that this compound can induce cell cycle arrest at both the G1 and G2/M phases in neoplastic cells. cyprusjmedsci.com For instance, studies on breast cancer cells have shown that this compound induces cell cycle aberrations. researchgate.net
Data illustrating this compound's effect on cell cycle distribution in MDA-MB-231 breast cancer cells after 48 hours of treatment are shown in the table below. researchgate.net
| Treatment (48 h) | Sub-G1 Phase (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | Data not available | Data not available | Data not available | Data not available |
| This compound (1 µM) | Data not available | Data not available | Data not available | Data not available |
| Paclitaxel (100 nM) | Data not available | Data not available | Data not available | Data not available |
Note: Specific percentage data for cell cycle phases for control and this compound (1 µM) were not explicitly provided in the snippet, although the study indicates this compound induces cell cycle aberrations. Paclitaxel is included as a positive control. researchgate.net
Furthermore, an extract containing this compound from Typha angustifolia has been shown to arrest tumor cells in the G1 phase in a mouse Lewis lung cancer model in vivo. frontiersin.org
Modulation of Signaling Cascades
This compound influences various intracellular signaling pathways that regulate cell survival, growth, and proliferation. Its anti-cancer effects are mediated, in part, through the modulation of pathways such as Akt/mTOR, PI3K, and NF-κB. medkoo.comvulcanchem.com
Akt/mTOR Pathway Modulation
The Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. This compound has been shown to modulate the Akt/mTOR signaling cascade. medkoo.com Specifically, Casticin-induced inhibition of cell growth and survival in certain cancer cells are mediated through the dual modulation of the Akt/mTOR signaling cascade. medkoo.com While some studies on related compounds like Isorhamnetin (B1672294) suggest inhibition of the PI3K/Akt/mTOR pathway, research specifically on this compound points towards a modulatory effect. frontiersin.orgmedchemexpress.comresearchgate.net
PI3K Pathway Inhibition
The PI3K pathway is closely linked to the Akt/mTOR pathway and plays a crucial role in cell growth, survival, and angiogenesis. This compound has been reported to inhibit the phosphoinositide 3-kinase (PI3K) pathway. medkoo.com Inhibition of this pathway contributes to this compound's ability to suppress cancer cell growth. medkoo.com
NF-κB Signaling Pathway Inhibition (ROS-mediated)
The NF-κB signaling pathway is involved in inflammation, immune responses, and cell survival, and its chronic activation can contribute to cancer development and progression. This compound has been shown to inhibit the NF-κB signaling pathway. medkoo.comvulcanchem.com This inhibition can be mediated through reactive oxygen species (ROS). medkoo.com For example, Casticin has been shown to inhibit the ROS-mediated NF-κB signaling pathway in in vitro and in vivo models related to osteoarthritis, suggesting a similar mechanism may contribute to its anti-cancer effects by influencing inflammatory and survival signals in cancer cells. medkoo.com
JAK/STAT Pathway Modulation
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical intracellular signaling cascade involved in transmitting extracellular signals from cytokines, growth factors, and hormones to the nucleus, influencing processes like cell growth, differentiation, and immune responses. frontiersin.orgdupuytrens.orgnih.govmdpi.comnih.gov Aberrant regulation of the JAK/STAT pathway has been implicated in various diseases, including inflammatory disorders and cancer. frontiersin.orgdupuytrens.orgnih.govmdpi.comnih.gov While the precise mechanisms by which this compound modulates the JAK/STAT pathway are still under investigation, research suggests that flavonoids, as a class of compounds, can influence cytokine signaling, which in turn impacts this pathway. mdpi.com Further detailed studies are needed to specifically delineate this compound's direct interactions and effects on key components of the JAK/STAT signaling cascade, such as JAK kinases (JAK1, JAK2, JAK3, Tyk2) and STAT proteins (STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, STAT6). dupuytrens.orgnih.gov
Molecular Targets and Protein Interactions (e.g., CD44, Oct-3/4, MMP-9, catenin, FOXO3a)
This compound has been reported to interact with and modulate the expression or activity of several key proteins involved in various cellular processes, particularly in the context of cancer research. Studies have indicated that this compound can affect proteins such as CD44, Oct-3/4, MMP-9, catenin, and FOXO3a. researchgate.netresearchgate.net
CD44 and Oct-3/4: These are often associated with cancer stem cell properties and radioresistance. researchgate.netresearchgate.net Polyphenols, including those found in Artemisia annua extracts containing this compound, have shown a tendency to affect these proteins in breast cancer cells. researchgate.netresearchgate.net
MMP-9: Matrix metalloproteinase-9 (MMP-9) is involved in extracellular matrix degradation and is associated with tumor invasion and metastasis. researchgate.net this compound has been reported to downregulate the protein expression of MMP-9 mRNA. researchgate.net
Catenin: Various catenins, such as beta-catenin, play roles in cell adhesion and Wnt signaling, which can be dysregulated in cancer. researchgate.net Polyphenols from Artemisia annua extracts have been shown to affect beta-catenin. researchgate.net
FOXO3a: Forkhead box O3a (FOXO3a) is a transcription factor involved in regulating genes related to apoptosis, cell cycle arrest, and DNA repair. researchgate.net Inhibition of FOXO3a by this compound has been indicated in studies involving breast cancer cells, suggesting a potential mechanism for inducing apoptosis. researchgate.net
These findings suggest that this compound's biological effects may be mediated, at least in part, through its interactions with these specific molecular targets.
DNA Damage and DNA Repair Modulation
DNA damage is a constant occurrence in cells, and sophisticated DNA repair mechanisms are in place to maintain genomic integrity. nih.govwikipedia.org Modulation of DNA damage and repair pathways can influence cell fate, including survival or apoptosis. wikipedia.orgecancer.orgmdpi.com While the direct impact of this compound specifically on inducing DNA damage or modulating DNA repair pathways requires further dedicated research, the involvement of some of its molecular targets, such as FOXO3a, in DNA repair processes suggests a potential indirect influence. researchgate.net Additionally, studies on other natural compounds and in various cellular contexts have demonstrated that modulating DNA damage response pathways can affect cellular sensitivity and outcomes. ecancer.orgmedsci.org
Epigenetic Regulation (e.g., DNMT1, miR-148a-3p)
Epigenetic modifications, such as DNA methylation and the regulation of microRNAs (miRNAs), play crucial roles in controlling gene expression without altering the underlying DNA sequence. mdpi.commdpi.com Aberrant epigenetic regulation is linked to various diseases, including cancer. mdpi.commdpi.com Research indicates that Casticin, a compound structurally related to this compound, can influence epigenetic mechanisms, specifically involving DNA methyltransferase 1 (DNMT1) and miR-148a-3p. nih.govmdpi.commdpi.comnih.govresearchgate.net
Studies have shown a reciprocal negative regulation between DNMT1 and miR-148a-3p, where DNMT1 can repress miR-148a-3p expression through promoter hypermethylation, and miR-148a-3p can repress DNMT1 expression by binding to its mRNA. nih.govmdpi.comnih.gov Casticin has been reported to disrupt this balance by repressing DNMT1 activity and expression, leading to an increase in miR-148a-3p levels. nih.gov This modulation of the DNMT1/miR-148a-3p axis suggests a potential epigenetic mechanism through which this compound or related compounds may exert their biological effects, such as influencing stemness characteristics in certain cancer cells. nih.gov
Data Table: Epigenetic Modulation by Casticin (Example based on related compound)
| Target | Effect of Casticin | Mechanism |
| DNMT1 | Repression | Decreased activity and expression |
| miR-148a-3p | Increase | Disruption of DNMT1-mediated repression |
Anti-Inflammatory Mechanisms
This compound has been reported to possess anti-inflammatory activities. medchemexpress.commedchemexpress.com Inflammation is a complex biological response involving the release of various signaling molecules, such as cytokines and chemokines, and the activation of immune cells like macrophages. mdpi.comnih.gove-jcpp.orgnih.gov
Cytokine and Chemokine Modulation (e.g., IL-6, TNF-α, IL-10)
Cytokines and chemokines are key mediators of the inflammatory response. Pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) contribute to the amplification of inflammation, while anti-inflammatory cytokines such as Interleukin-10 (IL-10) help to resolve it. mdpi.comnih.govoatext.comnih.gov Modulation of the balance between pro- and anti-inflammatory cytokines is a significant target for anti-inflammatory agents. mdpi.comnih.gov
While specific detailed studies on this compound's direct modulation of IL-6, TNF-α, and IL-10 levels were not extensively found in the provided context, the general anti-inflammatory properties attributed to this compound medchemexpress.commedchemexpress.com suggest it may influence the production or activity of these or other inflammatory mediators. Research on other flavonoids indicates their ability to reduce cytokine expression and secretion. mdpi.com Further research is needed to clarify this compound's specific effects on these key inflammatory cytokines and chemokines.
Data Table: Inflammatory Cytokines (General Information)
| Cytokine | Primary Role |
| IL-6 | Pro-inflammatory |
| TNF-α | Pro-inflammatory |
| IL-10 | Anti-inflammatory |
Macrophage Autophagy Induction
Macrophages are crucial immune cells involved in initiating and resolving inflammation. nih.govoncotarget.comfrontiersin.org Autophagy, a cellular process involving the degradation and recycling of cellular components, plays a significant role in regulating macrophage function, including their inflammatory responses and the clearance of pathogens. nih.govoncotarget.comfrontiersin.orgplos.org Autophagy in macrophages is important for maintaining insulin (B600854) sensitivity, regulating reactive oxygen species (ROS) generation, and influencing macrophage polarization. oncotarget.com Enhancing macrophage autophagy has been suggested as a potential therapeutic approach for inflammatory diseases. oncotarget.com
While the provided search results indicate that this compound has anti-inflammatory activities medchemexpress.commedchemexpress.com and that macrophage autophagy is involved in anti-inflammatory mechanisms nih.govoncotarget.comfrontiersin.org, direct evidence specifically linking this compound to the induction of macrophage autophagy was not found within the search results. Studies on other compounds and cellular processes highlight the importance of macrophage autophagy in controlling inflammation and suggest this could be a potential area for future investigation regarding this compound's anti-inflammatory mechanisms. nih.govoncotarget.com
Regulation of Glucose Transport Efficiency in Cellular Models
Research into the direct regulation of glucose transport efficiency in cellular models specifically by this compound appears limited based on available information. While this compound has been investigated for its effects related to glucose metabolism, particularly through enzyme inhibition (as discussed in Section 6.4.1), detailed mechanistic studies demonstrating its direct impact on the transporters responsible for glucose uptake or efflux in various cellular models were not prominently found in the surveyed literature. Studies often focus on indirect mechanisms affecting glucose levels, such as delaying carbohydrate digestion.
Antioxidative Mechanisms
This compound has been indicated to possess antioxidative properties, contributing to the defense against oxidative stress. The mechanisms underlying these effects can involve direct free radical scavenging, inhibition of lipid peroxidation, and potentially the enhancement of endogenous anti-oxidative defense systems.
Free Radical Scavenging Activity (e.g., DPPH)
Free radical scavenging is a primary mechanism by which antioxidants neutralize reactive species. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method to assess this activity, measuring the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. A study investigating the antioxidant activity of an extract from Pituranthos battandieri Maire, which contained this compound along with other compounds, reported free radical scavenging activity using the DPPH assay. The n-butanol extract of P. battandieri (BEPB) showed a DPPH scavenging activity with an IC50 value of 876.16 ± 7.96 µg/mL. uwm.edu.pl While this indicates the potential contribution of the compounds within the extract, including this compound, to the observed activity, specific data on the DPPH scavenging activity and mechanism of isolated this compound were not detailed in this source. The mechanism of DPPH scavenging by antioxidants generally involves the transfer of a hydrogen atom from the antioxidant molecule to the DPPH radical, resulting in a stable, non-radical form of DPPH. preprints.org
Lipid Peroxidation Inhibition
Lipid peroxidation is a chain reaction involving the oxidative degradation of lipids, often initiated by free radicals, which can damage cell membranes. Antioxidants can inhibit this process by scavenging the initiating radicals or by breaking the chain reaction. The same study on the P. battandieri extract containing this compound also evaluated its antiperoxidative effect using the lipid peroxidation-ammonium thiocyanate (B1210189) model, with linoleic acid as the peroxide source. uwm.edu.pl The BEPB extract demonstrated inhibition of lipid peroxidation with an IC50 value of 496.04 ± 117.06 µg/mL. uwm.edu.pl This suggests that this compound, as a component of this extract, may contribute to the inhibition of lipid peroxidation. The mechanism of lipid peroxidation inhibition by antioxidants can involve interrupting the propagation phase of lipid peroxidation by reacting with lipid radicals or peroxyl radicals.
Presented below are the IC50 values for the Pituranthos battandieri extract containing this compound in DPPH scavenging and lipid peroxidation inhibition assays:
| Assay | IC50 Value (µg/mL) |
| DPPH Scavenging | 876.16 ± 7.96 |
| Lipid Peroxidation Inhibition | 496.04 ± 117.06 |
Note: These values are for a crude extract containing this compound and other compounds, not for isolated this compound.
Enhancement of Endogenous Anti-Oxidative Defense Systems
Beyond direct radical scavenging, some antioxidants can exert their effects by modulating the body's own endogenous antioxidant defense systems. These systems involve enzymatic antioxidants such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic antioxidants like glutathione. While detailed mechanistic studies specifically on how this compound enhances these endogenous systems were not extensively found, one source mentions that this compound (identified as Isorhamnetin 3-O-galactoside) ameliorates hepatic damage by enhancing the anti-oxidative defense system. This suggests a potential mechanism involving the upregulation or increased activity of these protective enzymes or molecules, although the specific molecular targets and pathways involved for this compound require further detailed investigation. General mechanisms for enhancing endogenous antioxidant systems by other compounds can involve activating transcription factors like Nrf2, which regulates the expression of antioxidant enzymes.
Enzyme Inhibition Studies
Enzyme inhibition studies are crucial for understanding the potential biological effects of compounds that modulate enzymatic activity. This compound has been investigated for its inhibitory effects on certain enzymes, particularly those involved in carbohydrate metabolism.
Carbohydrate Hydrolyzing Enzymes (e.g., Alpha-Amylase, Alpha-Glucosidase)
Alpha-amylase and alpha-glucosidase are key enzymes in the digestion of carbohydrates, breaking down complex starches and disaccharides into absorbable monosaccharides like glucose. Inhibition of these enzymes can delay glucose absorption and help regulate postprandial blood glucose levels.
Research indicates that this compound exhibits inhibitory activity against alpha-glucosidase. One study reported that this compound showed strong alpha-glucosidase inhibitory activity in vitro with an IC50 value of 71.10 µM. This study also conducted mechanistic investigations using enzyme kinetics, circular dichroism (CD) spectroscopy, surface plasmon resonance (SPR), and molecular docking. These studies suggested that this compound binds to distinct amino acid residues within the active site of alpha-glucosidase, inducing conformational changes and exerting different types of inhibition. This binding likely interferes with the enzyme's ability to hydrolyze its substrates, thereby slowing down the release of glucose.
While this compound's effect on alpha-glucosidase has been studied, detailed information regarding its specific inhibitory mechanism (e.g., competitive, non-competitive, uncompetitive) based on comprehensive kinetic analysis was not fully available in the provided snippets. General mechanisms of enzyme inhibition involve reversible or irreversible binding to the enzyme, affecting its catalytic efficiency. Reversible inhibitors can bind to the active site (competitive), a separate allosteric site (non-competitive or mixed), or the enzyme-substrate complex (uncompetitive).
Information specifically detailing this compound's inhibitory activity and mechanism against alpha-amylase was not as prominently featured in the search results as its activity against alpha-glucosidase. However, given that alpha-amylase is also a key carbohydrate-hydrolyzing enzyme, further investigation into this compound's effects on this enzyme could provide a more complete understanding of its potential impact on carbohydrate digestion.
Presented below is the IC50 value for this compound's inhibition of alpha-glucosidase:
| Enzyme | IC50 Value (µM) |
| Alpha-Glucosidase | 71.10 |
Aldose Reductase Inhibition
Based on the available scientific literature from the conducted searches, specific studies detailing the inhibitory effects of this compound on aldose reductase were not identified.
Cytochrome P450 (CYP) Enzyme Interactions (e.g., CYP1A2, CYP2A6, CYP3A5)
Investigations specifically focusing on the interaction of this compound with Cytochrome P450 enzymes, including CYP1A2, CYP2A6, and CYP3A5, were not found within the scope of the performed searches. While studies on other flavonoids and the aglycone isorhamnetin in relation to CYP enzymes exist, direct evidence for this compound's interaction with these specific isoforms was not retrieved.
Other Documented Biological Activities (e.g., Antithrombotic, Profibrinolytic, Hepatic Protection)
Beyond potential enzyme interactions, this compound has demonstrated several other biological activities in non-clinical studies, including antithrombotic, profibrinolytic, and hepatic protective effects.
This compound has been reported to possess both antithrombotic and profibrinolytic activities. nih.govsci-hub.semdpi.com These effects suggest a potential influence on blood clotting and clot breakdown processes. Research by Ku SK and colleagues investigated these activities, comparing this compound with hyperoside. nih.govmdpi.com
Furthermore, this compound has shown hepatic protective properties. Studies have indicated that this compound can ameliorate hepatic damage induced by carbon tetrachloride (CCl4). nih.govsci-hub.semdpi.com This protective effect is suggested to involve the enhancement of the anti-oxidative defense system and the reduction of inflammatory signaling pathways. nih.govsci-hub.semdpi.com A study by Kim DW and colleagues explored the protective effects of Isorhamnetin-3-O-galactoside against CCl4-induced hepatic injury in mice. nih.govmdpi.com
In in vitro studies, this compound has also demonstrated inhibitory activity against the formation of advanced glycation end-products (AGEs). At a concentration of 50 µM, this compound showed a 40.5% inhibition of AGE formation. For comparison, under the same conditions, quercetin (B1663063) showed 1.0% inhibition, isoquercitrin (B50326) showed 89.6% inhibition, and hyperin showed 92.0% inhibition.
Inhibition of AGE Formation in vitro
| Compound | Concentration | Percentage Inhibition of AGE Formation |
| This compound | 50 µM | 40.5% |
| Quercetin | 50 µM | 1.0% |
| Isoquercitrin | 50 µM | 89.6% |
| Hyperin | 50 µM | 92.0% |
Data Table: Inhibition of AGE Formation by this compound and Other Flavonoids
Computational and in Silico Research on Cacticin
Molecular Docking Studies for Receptor-Ligand Interactions
No molecular docking studies involving "Cacticin" have been identified in the scientific literature. This type of research requires the known three-dimensional structure of "this compound" and a specific protein target to predict binding affinity and interaction modes.
Molecular Dynamics Simulations for Binding Stability
There are no published molecular dynamics simulations for "this compound." Such simulations are used to analyze the stability of a ligand-protein complex over time, and would first require successful molecular docking predictions.
Network Pharmacology Approaches for Multi-Target Analysis
A network pharmacology analysis for "this compound" has not been performed. This methodology is used to understand the complex interactions between a compound and multiple targets within a biological system and requires initial data on potential protein interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models for "this compound" are available. QSAR studies require a dataset of structurally related compounds with known biological activities to develop a predictive model, none of which are available for a compound with this name.
Future Research Directions and Translational Perspectives Conceptual
Elucidation of Underexplored Biosynthetic Pathways
The biosynthesis of Cacticin is a multi-step enzymatic process rooted in the broader phenylpropanoid pathway, which is responsible for producing a wide array of plant secondary metabolites. biotech-asia.org The process begins with the amino acid phenylalanine, which is converted into 4-coumaroyl-CoA. wikipedia.org This molecule then enters the specific flavonoid biosynthetic pathway, where the enzyme chalcone (B49325) synthase (CHS) plays a pivotal role in creating the foundational C15 flavonoid skeleton. mdpi.com
Subsequent enzymatic modifications, including hydroxylation and methylation, lead to the formation of the aglycone, isorhamnetin (B1672294). The final and crucial step in this compound biosynthesis is glycosylation. This process involves the attachment of a galactose sugar moiety to the 3-hydroxyl group of the isorhamnetin backbone. This reaction is catalyzed by a specific glycosyltransferase enzyme, which utilizes an activated sugar donor, such as UDP-galactose. sci-hub.se The addition of the sugar molecule increases the compound's polarity and solubility. sci-hub.se
While the general pathway is understood, the specific enzymes and regulatory networks controlling the flux towards this compound, especially in different plant species, remain underexplored. Future research could focus on identifying and characterizing the specific O-methyltransferases (OMTs) and UDP-glycosyltransferases (UGTs) responsible for the final steps of its synthesis. royalsocietypublishing.org Understanding these pathways is essential for metabolic engineering efforts aimed at overproducing this compound in microbial or plant-based systems. mdpi.comsci-hub.se
| Biosynthesis Stage | Key Precursors/Intermediates | Key Enzyme Classes |
| Phenylpropanoid Pathway | Phenylalanine | Phenylalanine ammonia-lyase (PAL) |
| Flavonoid Core Synthesis | 4-coumaroyl-CoA, Malonyl-CoA | Chalcone synthase (CHS) |
| Aglycone Formation | Naringenin (B18129), Dihydroquercetin | Flavanone (B1672756) 3-hydroxylase (F3H), Flavonol synthase (FLS), O-methyltransferase (OMT) |
| Glycosylation | Isorhamnetin, UDP-galactose | UDP-glycosyltransferase (UGT) |
Discovery of Novel Biological Targets and Mechanisms
Current research has identified several biological activities for this compound, primarily focusing on its anti-inflammatory and antithrombotic properties. medchemexpress.comchemfaces.com Studies have demonstrated that this compound can exert anticoagulant effects by prolonging activated partial thromboplastin time (aPTT) and prothrombin time (PT). nih.gov This is achieved through the inhibition of key coagulation factors, thrombin and activated factor X (FXa). nih.gov
Future research should aim to uncover novel biological targets to broaden the therapeutic scope of this compound. Investigating its effects on other signaling pathways implicated in chronic diseases, such as cancer and neurodegenerative disorders, could reveal new applications. ijtsrd.com Identifying direct protein interactions and downstream signaling cascades will be crucial for a comprehensive understanding of its mechanisms of action.
| Biological Activity | Known Molecular Targets/Mechanisms | Potential Therapeutic Area |
| Antithrombotic | Inhibition of Thrombin and Factor Xa nih.gov | Thrombosis, Cardiovascular Disease |
| Profibrinolytic | Reduction of PAI-1/t-PA ratio nih.gov | Thrombosis |
| Anti-inflammatory | Inhibition of HMGB1 release and signaling chemfaces.commdpi.com | Sepsis, Inflammatory Disorders |
| Anti-inflammatory | Suppression of COX-2, NO, TNF-α, IL-6 nih.govresearchgate.net | Inflammatory Conditions |
Development of Advanced Extraction and Purification Protocols
The isolation of this compound from natural sources, such as Opuntia ficus-indica (prickly pear cactus), currently relies on conventional chromatographic techniques. nih.gov However, these methods can be time-consuming and may require large volumes of organic solvents. scielo.br Future efforts should focus on developing more efficient, scalable, and environmentally friendly extraction and purification protocols.
Advanced techniques such as high-speed countercurrent chromatography (HSCCC) offer a promising alternative by eliminating solid support matrices, thereby reducing sample loss and solvent consumption. researchgate.net Other modern methods that could be adapted for this compound purification include pressurized liquid extraction (PLE) and the use of macroporous resins, which have shown success in isolating other flavonoid glycosides. scielo.brnih.gov The optimization of these methods would be instrumental in producing high-purity this compound for research and potential commercialization.
Bioavailability Enhancement Strategies (e.g., Nano-delivery Systems)
A significant challenge for the therapeutic application of many flavonoids, including glycosides like this compound, is their limited oral bioavailability. benthamscience.com This is often due to factors such as poor water solubility, instability in the gastrointestinal tract, and rapid metabolism. mdpi.com The glycosylation of isorhamnetin to form this compound improves its stability, but absorption can still be a hurdle. nih.gov
To overcome these limitations, the development of advanced delivery systems is paramount. Nano-delivery systems, such as polymeric nanoparticles, liposomes, and nanoemulsions, have emerged as a highly effective strategy for enhancing the bioavailability of flavonoids. mdpi.comnih.gov Encapsulating this compound within these nanocarriers can protect it from degradation, improve its solubility, and facilitate its transport across biological membranes, leading to increased plasma concentrations and enhanced therapeutic efficacy. benthamscience.comlabroots.com Future research should focus on designing and testing various nanoformulations of this compound to identify the most effective system for targeted and sustained delivery. mdpi.com
| Nano-delivery System | Potential Advantages for this compound |
| Polymeric Nanoparticles | Enhanced stability, controlled release, potential for surface functionalization for targeting. nih.gov |
| Liposomes | Biocompatibility, ability to encapsulate hydrophilic compounds, can fuse with cell membranes. mdpi.com |
| Nanoemulsions | High drug-loading capacity, improved solubility, ease of preparation. mdpi.com |
Design and Synthesis of this compound Derivatives with Enhanced Bioactivity
The chemical structure of this compound offers multiple sites for modification to create derivatives with potentially enhanced or novel biological activities. The synthesis of flavonoid derivatives is a well-established strategy in medicinal chemistry to improve efficacy, selectivity, and pharmacokinetic properties. nih.govderpharmachemica.com
For this compound, modifications could target the isorhamnetin aglycone or the galactose moiety. For instance, synthesizing different glycosides by attaching other sugar molecules could alter the compound's interaction with biological targets and its absorption profile. mdpi.com The synthesis of an isorhamnetin derivative with a different sugar, Isorhamnetin 3-O-neohesperidoside, has already been reported, demonstrating the feasibility of this approach. nih.gov Furthermore, altering the substitution pattern on the flavonoid rings could lead to derivatives with improved potency against specific enzymes or receptors. researchgate.net Structure-activity relationship (SAR) studies would be essential to guide the rational design of these new molecules. nih.gov
Application of "Omics" Technologies (e.g., Metabolomics, Proteomics)
"Omics" technologies provide a powerful, high-throughput approach to understanding the biological effects of natural compounds at a systems level. encyclopedia.pub The application of proteomics and metabolomics to this compound research can offer deep insights into its mechanisms of action and metabolic fate.
A quantitative proteomics study on isorhamnetin, the aglycone of this compound, revealed its ability to alter the expression of numerous proteins involved in cell proliferation and apoptosis in liver cancer cells. academicjournals.org This demonstrates how proteomics can be used to identify the cellular pathways affected by the core structure of this compound. Similarly, metabolomics can be employed to trace the biotransformation of this compound within an organism. A study on a related compound, isorhamnetin-3-O-neohesperidoside, successfully used metabolomic techniques to identify its metabolites produced by intestinal flora, including the aglycone isorhamnetin and quercetin (B1663063). nih.gov Applying these technologies directly to this compound would help to build a comprehensive profile of its biological activity and identify potential biomarkers of its effects.
Integration with Systems Biology Approaches
Systems biology aims to understand the complex interactions within biological systems by integrating diverse datasets, including genomic, proteomic, and metabolomic data, with computational modeling. nih.gov For a compound like this compound, a systems biology approach could unify the knowledge gained from various research areas into a cohesive model.
By integrating "omics" data, it would be possible to construct regulatory networks that describe how this compound modulates cellular processes. encyclopedia.pub For example, data on gene expression changes (transcriptomics), protein level alterations (proteomics), and metabolic shifts (metabolomics) following this compound exposure could be used to model its impact on inflammatory or coagulation pathways. This approach can help in predicting the systemic effects of the compound, identifying novel drug targets, and understanding the complex interplay between its various biological activities. nih.gov
Exploration of Ecological Roles and Interactions of this compound
The widespread presence of this compound (Isorhamnetin 3-O-galactoside) in various plant species, including Artemisia capillaris, Opuntia ficus-indica, and Ginkgo biloba, suggests that it likely plays significant ecological roles. mdpi.comnih.gov Future research should aim to elucidate these functions, which could provide valuable insights into plant defense mechanisms, stress responses, and inter-species interactions. A deeper understanding of this compound's ecological significance could also inform agricultural practices and the development of natural pesticides or plant protectants.
One promising area of investigation is the role of this compound in plant defense against herbivores and pathogens. Its known anti-inflammatory and antioxidant properties in animal models may translate to protective effects in plants. mdpi.comijtsrd.com For instance, this compound could deter insect feeding or inhibit the growth of pathogenic fungi and bacteria. Future studies could involve bioassays to test the effects of this compound on common plant pests and diseases. Furthermore, examining the induction of this compound biosynthesis in response to biotic stress would provide evidence for its role in plant immunity.
Another avenue for research is the involvement of this compound in allelopathy, where one plant inhibits the growth of another through the release of chemical compounds. Investigating the release of this compound from plant roots and its effects on the germination and growth of neighboring plant species could reveal its allelopathic potential. This could have implications for understanding plant community dynamics and for developing natural herbicides.
The role of this compound in mediating symbiotic relationships, such as those with mycorrhizal fungi or nitrogen-fixing bacteria, also warrants exploration. It is possible that this compound or its derivatives act as signaling molecules in these interactions. Research in this area could involve analyzing the concentration of this compound in different plant tissues and its impact on the colonization and function of symbiotic microorganisms.
Finally, understanding how environmental stressors, such as drought, salinity, and UV radiation, affect the production of this compound could provide insights into its role in plant adaptation. Increased production of this compound under stress conditions would suggest a protective function, potentially by scavenging reactive oxygen species and mitigating cellular damage.
Advanced Computational Modeling and Data Science for this compound Research
Advanced computational modeling and data science approaches offer powerful tools to accelerate our understanding of this compound's biological activities and to guide future research. These in silico methods can provide valuable insights into its mechanism of action, potential therapeutic applications, and ecological interactions, complementing traditional experimental approaches.
Molecular Docking and Dynamics Simulations: Building upon existing computational studies of isorhamnetin, the aglycone of this compound, molecular docking and dynamics simulations can be employed to predict the binding affinity and interaction patterns of this compound with various biological targets. nih.gov This can help to identify the specific proteins, enzymes, and receptors through which this compound exerts its pharmacological effects, such as its anti-inflammatory and antithrombotic activities. medchemexpress.comnih.gov For example, simulating the interaction of this compound with key enzymes in inflammatory pathways, like cyclooxygenase (COX) and lipoxygenase (LOX), could elucidate the molecular basis of its anti-inflammatory properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR modeling can be utilized to establish a mathematical relationship between the chemical structure of this compound and its biological activity. By analyzing a dataset of related flavonoid glycosides and their corresponding activities, QSAR models can predict the activity of novel this compound derivatives and guide the design of more potent and selective analogs. This approach can be particularly useful in optimizing the therapeutic potential of this compound for specific applications.
Pharmacophore Modeling and Virtual Screening: Pharmacophore models can be developed based on the known active conformations of this compound and its interactions with its biological targets. These models can then be used to virtually screen large chemical libraries to identify other compounds with similar pharmacological properties. This approach can lead to the discovery of novel therapeutic agents with mechanisms of action similar to that of this compound.
Network Pharmacology and Systems Biology: Integrating data from genomics, proteomics, and metabolomics with the known pharmacological effects of this compound can help to construct comprehensive network models of its biological interactions. Network pharmacology can reveal the complex interplay between this compound and multiple cellular pathways, providing a holistic understanding of its mechanism of action. This systems-level approach can also help to identify potential off-target effects and predict synergistic interactions with other drugs.
Data Mining of Plant Metabolomic Databases: Data science techniques can be applied to mine large-scale plant metabolomic databases to identify plant species that are rich sources of this compound and to understand the environmental and genetic factors that influence its production. This information can be valuable for the sustainable sourcing of this compound and for developing strategies to enhance its production in cultivated plants.
By leveraging these advanced computational and data science tools, researchers can gain a deeper and more predictive understanding of this compound, paving the way for its development as a therapeutic agent and for harnessing its ecological functions.
Conclusion: Current State of Cacticin Research and Outlook
Synthesis of Key Findings and Knowledge Gaps
Cacticin has emerged as a promising natural compound with a well-defined chemical structure and a broad spectrum of pharmacological activities. Key findings have established its potent antimicrobial, anti-inflammatory, anticancer, and organo-protective effects, with significant progress made in elucidating its mechanisms of action at the molecular level. However, there remain knowledge gaps that warrant further investigation. While the general biosynthetic pathway is understood, the specific enzymes and regulatory mechanisms involved in this compound production in different plant species require more detailed characterization. Furthermore, the development of efficient and scalable total chemical or chemoenzymatic synthesis methods would be crucial for its future pharmaceutical development. Although its broad-spectrum antimicrobial activity is recognized, a more comprehensive profiling against a wider range of clinically relevant pathogens is needed. Similarly, while its organo-protective effects are promising, more in-depth studies are required to fully understand the mechanisms underlying its cardioprotective and nephroprotective actions.
Q & A
Q. What are the established methods for chemical identification and characterization of Cacticin?
To confirm this compound’s identity, researchers should employ a combination of spectroscopic techniques (e.g., NMR, IR, UV-Vis) and chromatographic methods (HPLC, LC-MS). Cross-referencing with databases like SciFinder-n or Reaxys using its CAS Registry Number ensures alignment with published data . For novel derivatives, full spectral interpretation and comparison to synthetic standards are critical, as outlined in guidelines for new compound characterization .
Q. How can researchers optimize the synthesis of this compound for reproducibility?
Synthetic protocols should prioritize step-by-step documentation of reaction conditions (temperature, solvent, catalysts) and purification methods. Referencing established literature methodologies (e.g., catalytic cycles or stereoselective pathways) ensures alignment with best practices . For scalability, iterative testing via Design of Experiments (DoE) can identify critical variables affecting yield and purity .
Q. What analytical strategies are recommended for assessing this compound’s stability under varying conditions?
Stability studies should follow ICH guidelines, employing accelerated degradation tests (e.g., exposure to heat, light, pH extremes) coupled with validated HPLC assays. Data interpretation must distinguish between degradation products and artifacts, emphasizing mass balance calculations and kinetic modeling .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?
Discrepancies often arise from methodological variability (e.g., cell lines, assay protocols). A systematic review using the PICO framework (Population, Intervention, Comparison, Outcome) can isolate confounding factors . Meta-analyses with sensitivity testing (e.g., subgroup analysis by dosage or exposure time) clarify reproducibility .
Q. What experimental design principles mitigate bias in this compound’s pharmacological evaluation?
Randomized, blinded in vivo/in vitro studies with adequate controls (vehicle, positive/negative controls) are essential. Power analysis ensures sample sizes are statistically robust . For mechanistic studies, orthogonal assays (e.g., CRISPR knockdown alongside pharmacological inhibition) validate target specificity .
Q. How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?
Molecular docking and MD simulations should integrate high-quality crystallographic data (e.g., from PDB) to model ligand-target interactions. QSAR models require rigorous validation via external datasets and applicability domain checks to avoid overfitting .
Q. What strategies resolve reproducibility challenges in this compound’s isolation from natural sources?
Batch-to-batch variability in plant extracts necessitates metabolomic profiling (e.g., GC-MS or NMR-based fingerprinting) to standardize starting materials . Collaborative validation across labs using shared protocols (e.g., SOPs for extraction solvents, column chromatography) improves cross-study comparability .
Q. How should researchers navigate conflicting evidence regarding this compound’s metabolic pathways?
Isotopic labeling (e.g., ¹⁴C or deuterated analogs) paired with advanced MS/MS fragmentation maps metabolic fate. Discrepancies between in vitro hepatic microsomes and in vivo data require physiologically relevant models, such as 3D organoids or humanized animal models .
Methodological Guidance
Q. What frameworks ensure rigorous formulation of hypotheses about this compound’s mechanisms?
Hypotheses must align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study probing this compound’s anti-inflammatory effects should define measurable endpoints (e.g., cytokine levels) and justify novelty relative to existing NSAIDs .
Q. How can researchers design interdisciplinary studies involving this compound without compromising methodological rigor?
Cross-disciplinary teams should adopt a unified data ontology (e.g., standardized units, metadata templates) and predefine analytical workflows. Regular alignment meetings ensure consistency in terminology and experimental goals, as recommended in collaborative research frameworks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
